

2-Phosphonopropionic acid solubility in aqueous solutions

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Compound of Interest

Compound Name: 2-Phosphonopropionic acid

CAS No.: 5962-41-4

Cat. No.: B1211754

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Part 1: Executive Summary

2-Phosphonopropionic acid (2-PPA) (CAS: 5962-41-4) is a low-molecular-weight organophosphorus compound characterized by extreme aqueous solubility and robust thermal stability.^{[1][2]} Unlike its isomer 3-phosphonopropionic acid, 2-PPA features a geminal arrangement of the phosphonate and carboxyl groups on the -carbon, creating a high charge density chelation motif.^[1]

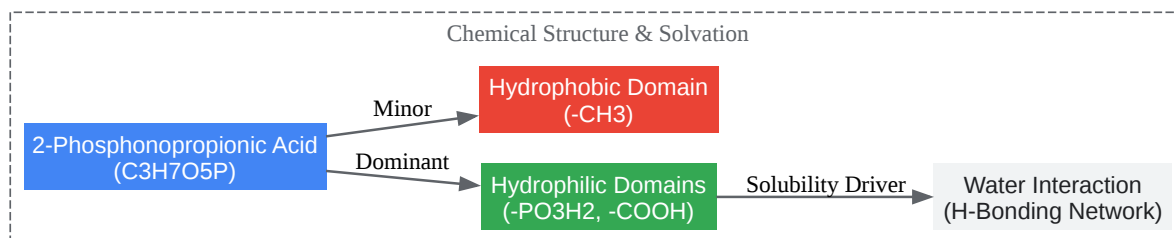
This guide provides a definitive technical analysis of its solubility behavior, dissociation constants (pKa), and experimental protocols for handling aqueous solutions. It is designed to support researchers in formulation chemistry, surface modification, and corrosion inhibition.^[2]

Part 2: Physicochemical Basis of Solubility

The solubility of 2-PPA is driven by its ability to form extensive hydrogen bond networks with water molecules through its three acidic protons and phosphoryl oxygen.^{[1][2]}

Structural Analysis

The molecule consists of a propionic acid backbone with a phosphono group substituted at the 2-position (alpha to the carboxyl). The presence of the electron-donating methyl group at the α -carbon slightly destabilizes the conjugate base compared to phosphonoacetic acid, resulting in subtle shifts in acidity.



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Figure 1: Structural drivers of 2-PPA aqueous solubility.

Dissociation Constants (pKa)

2-PPA is a triprotic acid.[1][2] In aqueous solution, it releases protons in distinct steps.[2] The values below are derived from potentiometric data of the structural analog phosphonoacetic acid (PAA) and specific determinations for 2-PPA.

Ionization Step	Species Formed	Approximate pKa (25°C)	Structural Influence
Step 1		1.8 – 2.2	First proton from phosphonate group.[1][2] Strong acid behavior.
Step 2		5.1 – 5.4	Proton from carboxyl group.[1][2] Weak acid behavior.[1][2][3]
Step 3		8.7 – 9.0	Second proton from phosphonate.[1][2] Very weak acid behavior.[1][2][3]

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Technical Insight: The proximity of the phosphonate and carboxyl groups allows for intramolecular hydrogen bonding in the mono-anionic state, stabilizing the

species in the pH 2–4 range.

Part 3: Solubility Profile

Quantitative Solubility Data

Unlike many pharmaceutical intermediates that have limited solubility, 2-PPA is classified as highly soluble.[1][2]

Solvent	Solubility (g/L at 25°C)	Notes
Water (pH 1.0)	> 300 g/L	Fully miscible in acidic media; limited only by viscosity.[1][2]
Water (pH 7.0)	> 500 g/L	Solubility increases as salts (Na/K) form.[2]
Methanol	Soluble	High solubility due to polarity. [1][2]
Ethanol	Soluble	Decreases with chain length. [1][2]
Hexane	Insoluble	Immiscible with non-polar solvents.[1][2]

Temperature Dependence: Solubility is endothermic; heating significantly reduces the viscosity of concentrated solutions (50% w/w), facilitating handling.

Common Ion Effect & Stability

- Acidic Media: 2-PPA remains soluble in concentrated HCl, a property utilized during synthesis (hydrolysis of esters).[1][2]
- Divalent Cations (Ca^{2+} , Mg^{2+}): While the free acid is soluble, 2-PPA is a potent chelator.[1] In the presence of high concentrations of

at pH > 6, it may form calcium phosphonopropionate complexes which can precipitate or form colloidal suspensions, depending on the Metal:Ligand ratio.

Part 4: Experimental Protocols

Protocol: Determination of Aqueous Solubility (Potentiometric Method)

For highly soluble acids, visual saturation (shake-flask) is often impractical due to high viscosity.[1][2] Potentiometric titration provides a precise method to determine purity and solubility limits via speciation.[2]

Reagents:

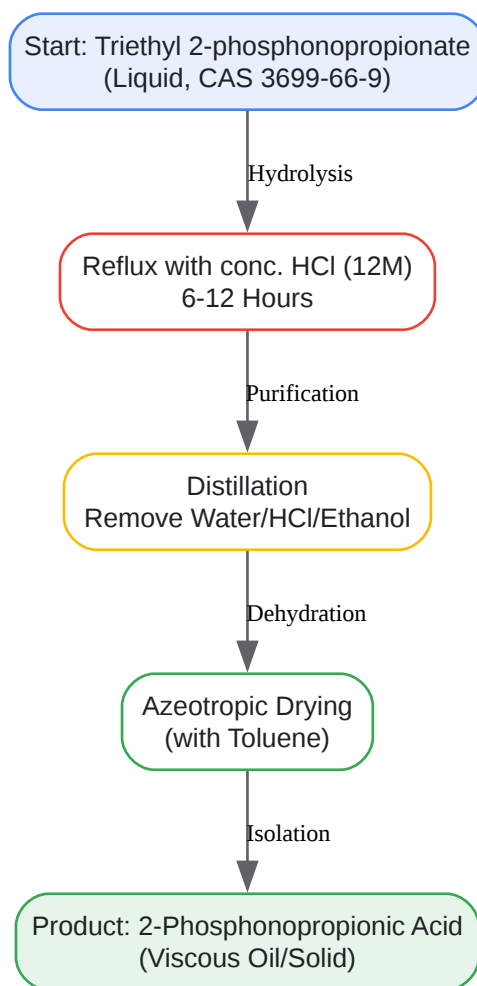
- 0.1 M NaOH (standardized).[1][2]
- 0.1 M HCl.[1][2]
- KCl (to maintain ionic strength,
).[2]

Workflow:

- Preparation: Dissolve ~100 mg of 2-PPA in 50 mL of degassed water containing 0.1 M KCl.
- Titration: Titrate with 0.1 M NaOH at 25°C under atmosphere to prevent carbonate formation.
- Data Analysis: Plot pH vs. Volume of NaOH. Identify three inflection points corresponding to the three protons.
- Calculation: Use the Bjerrum function (
) to calculate exact pKa values and confirm molar mass (purity check).[2]

Protocol: Synthesis via Acid Hydrolysis

Since 2-PPA is often purchased as an ester (Triethyl 2-phosphonopropionate) due to shelf-stability, researchers frequently need to generate the free acid in situ.[1][2]



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Figure 2: Hydrolysis workflow for generating high-purity aqueous 2-PPA.

Step-by-Step:

- Combine Triethyl 2-phosphonopropionate with 12 M HCl (1:10 molar ratio).[1][2]
- Reflux at 100°C for 12 hours. The solution will become homogeneous.
- Evaporate volatiles under reduced pressure (Rotavap).[1][2]
- Co-evaporate with toluene (2x) to remove trace water and HCl.[1][2]
- Result is a viscous, hygroscopic oil or low-melting solid.[1][2] Store in a desiccator.

Part 5: Applications & Implications

- Surface Functionalization:
 - The high solubility allows 2-PPA to be used in aqueous dip-coating processes for metal oxides (e.g.,
,
).^[1] The phosphonate group anchors bidentately to the surface, while the carboxyl group remains free for further conjugation (e.g., to proteins or dyes).
- Corrosion Inhibition:
 - 2-PPA acts as a "threshold inhibitor."^{[1][2]} It is soluble in bulk water but precipitates as a thin, protective Ca/Zn-phosphonate film at the metal surface where local pH is higher.^{[1][2]}
- Drug Delivery:
 - Used as a polar linker.^{[1][2]} Its high aqueous solubility ensures that drug conjugates remain soluble in blood plasma.^{[1][2]}

References

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